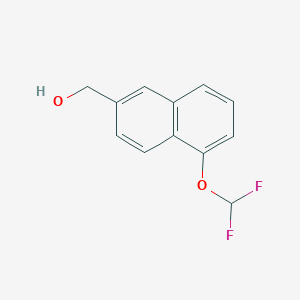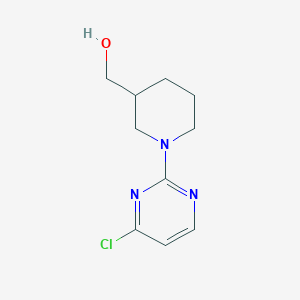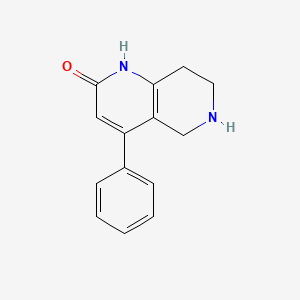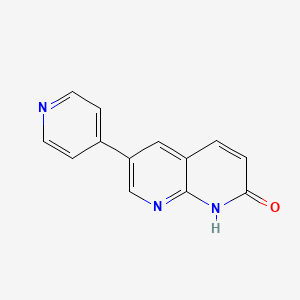![molecular formula C13H19NO2 B11880823 N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide CAS No. 926319-54-2](/img/structure/B11880823.png)
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide, also known as p-Acetanisidide, is an organic compound with the molecular formula C12H17NO2. It is a derivative of acetanilide and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide typically involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The reaction proceeds as follows:
Step 1: Dissolve p-anisidine in glacial acetic acid.
Step 2: Add acetic anhydride dropwise to the solution while stirring.
Step 3: Heat the reaction mixture to 60-70°C for 2-3 hours.
Step 4: Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
Step 5: Filter and recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-hydroxyacetanilide.
Reduction: Formation of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amine.
Substitution: Formation of various substituted acetanilide derivatives.
科学的研究の応用
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as an analgesic and antipyretic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
類似化合物との比較
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide can be compared with other similar compounds, such as:
Acetanilide: Lacks the methoxy group, resulting in different chemical and biological properties.
p-Methoxyacetanilide: Similar structure but without the isopropyl group, leading to variations in its reactivity and applications.
N-Acetyl-p-methoxyaniline: Another derivative with distinct properties due to the presence of different substituents.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activities.
特性
CAS番号 |
926319-54-2 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(15)14-13(2,3)9-11-5-7-12(16-4)8-6-11/h5-8H,9H2,1-4H3,(H,14,15) |
InChIキー |
DDQHQQRZYRDMQX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)

![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)




![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)



![2-Ethylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B11880780.png)
![Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-](/img/structure/B11880804.png)
![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)
